2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol group (methylenedioxyphenyl), a methylthio (-SMe) group, and an amino (-NH₂) moiety. The acetamide side chain is linked to a 3-chloro-4-fluorophenyl group, which introduces halogenated aromatic characteristics.
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O4S/c1-34-21-17(20-26-19(28-33-20)10-2-5-14-15(6-10)32-9-31-14)18(24)29(27-21)8-16(30)25-11-3-4-13(23)12(22)7-11/h2-7H,8-9,24H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPYHZYSRULQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide represents a complex structure with potential biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.9 g/mol. The presence of multiple functional groups such as oxadiazole, pyrazole, and chlorofluorophenyl enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClFN5O3S |
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole and pyrazole moieties are known to exhibit significant interactions with enzymes and receptors involved in cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing oxadiazole structures exhibit antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been suggested through in vitro studies.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with oxadiazole rings have been reported to demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli.
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 and HepG2) reveal that certain concentrations of the compound significantly reduce cell viability, indicating potential anticancer properties.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Oxadiazole Derivatives :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Oxadiazole vs. Triazole : The oxadiazole ring in the target compound and the methoxyphenyl analogue may enhance electron-withdrawing properties compared to triazole-containing derivatives , influencing binding affinity to biological targets.
- Benzo[d][1,3]dioxol Group: Unique to the target compound, this moiety could confer selectivity toward enzymes like monoamine oxidases or cytochrome P450 isoforms, as methylenedioxyphenyl groups are known pharmacophores in CNS-active drugs .
Structural Analysis and Stability
- Planarity and Conformation : X-ray crystallography of isostructural compounds reveals that aromatic systems (pyrazole, oxadiazole) are nearly planar, while the benzo[d][1,3]dioxol group may adopt a perpendicular orientation, reducing crystallinity but improving solubility.
- NMR Profiling: Distinct chemical shifts in the methylthio (-SMe, δ ~2.5 ppm) and amino (-NH₂, δ ~5.5 ppm) groups differentiate the target compound from analogues lacking these substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
